
Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethyl group and four methyl groups attached to a cyclohexyl ring, which is further connected to the piperidine ring. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing multiple stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form the desired piperidine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and amination, which are commonly employed in the synthesis of piperidine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions may result in various substituted piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- has numerous scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes, receptors, or ion channels, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- include other piperidine derivatives such as:
- Piperidine, 1-(1-methyl-3,3,5,5-tetramethylcyclohexyl)-
- Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclopentyl)-
- Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcycloheptyl)-
Uniqueness
The uniqueness of piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- lies in its specific structural features, such as the presence of an ethyl group and four methyl groups on the cyclohexyl ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
685088-25-9 |
|---|---|
Molekularformel |
C17H33N |
Molekulargewicht |
251.5 g/mol |
IUPAC-Name |
1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)piperidine |
InChI |
InChI=1S/C17H33N/c1-6-17(18-10-8-7-9-11-18)13-15(2,3)12-16(4,5)14-17/h6-14H2,1-5H3 |
InChI-Schlüssel |
VZPLUGRAJIOAOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC(CC(C1)(C)C)(C)C)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


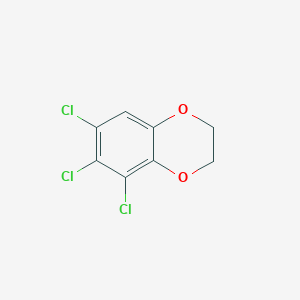

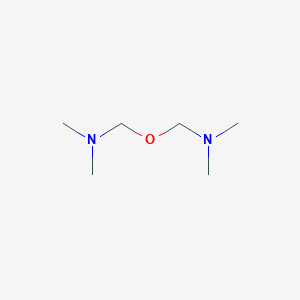
![([1,1'-Biphenyl]-4-yl)([4,4'-bipiperidin]-1-yl)methanone](/img/structure/B12539537.png)
![1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12539540.png)

![Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12539548.png)

![4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione](/img/structure/B12539561.png)
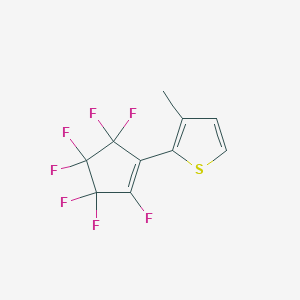

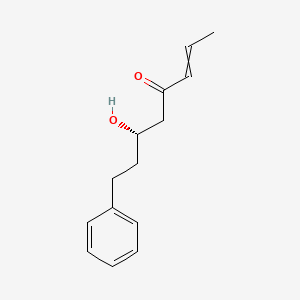
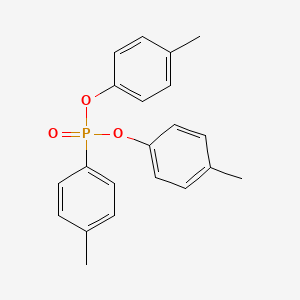
![2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B12539584.png)
